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Compound of Interest

Compound Name: YKL-04-085

Cat. No.: B15139154

An In-depth Technical Guide on the Structure-Activity Relationship of YKL-04-085

Introduction

YKL-04-085 is a novel small molecule that has demonstrated potent broad-spectrum antiviral
activity, particularly against RNA viruses such as the Dengue virus (DENV).[1][2] It was
developed through a medicinal chemistry campaign originating from QL47, a previously
identified covalent inhibitor of Bruton's tyrosine kinase (BTK) and other Tec-family kinases.[1][2]
The primary goal of the structure-activity relationship (SAR) study was to understand and
separate the structural requirements for antiviral activity from the compound's effects on host-
cell kinases. This led to the discovery of YKL-04-085, a compound that, despite being devoid of
kinase inhibitory activity, retains and in some aspects improves upon the antiviral properties of
its parent compound.[1][2][3] This document provides a comprehensive overview of the SAR,
mechanism of action, and experimental evaluation of YKL-04-085.

Structure-Activity Relationship (SAR) and Lead
Optimization

The development of YKL-04-085 from QL47 focused on modifying the core structure to
eliminate kinase activity while preserving antiviral efficacy. A key discovery was that the
quinoline nitrogen, essential for hydrogen bonding to the kinase hinge, was not necessary for
the antiviral effect.[1] By replacing this nitrogen, YKL-04-085 was designed to be devoid of
kinase activity, which was confirmed by screening against a panel of 468 kinases.[1] This
strategic modification successfully decoupled the antiviral properties from kinase inhibition, a
significant step in developing a more selective and potentially safer therapeutic agent.
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Table 1: Antiviral Activity and Cytotoxicity of YKL-04-085
and Parent Compound

Anti-DENV-2 Cytotoxicity (CC50, Therapeutic Index
Compound .

Activity (1C90, pM) pM) (CC50/1C90)
QL47 Not explicitly stated >20 Not explicitly stated
YKL-04-085 0.555 >20 >35

Data sourced from studies on DENV-2 inhibition.[1][3]

Kinase Target % Binding at 10 pM IC50 (pM)

BTK/BMX <20 >10

PIMs, DDRs >80 >10

Panel of 468 kinases Largely inactive Not determined for most

YKL-04-085 showed minimal binding to a handful of kinases at a high concentration and did
not exhibit significant inhibition, confirming its lack of kinase-directed activity.[1]

Table 3: Pharmacokinetic Properties of YKL-04-085 in

Mice
Route of Dosing
L . Cmax (ng/mL) Tmax (h) AUC (ng-h/mL)
Administration  (mg/kg)
Intraperitoneal
10 1570 0.25 2510
(IP)
Oral (PO) 10 110 2.0 610

Pharmacokinetic studies indicated that YKL-04-085 has improved metabolic stability and
suitable properties for in vivo evaluation.[1]
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Mechanism of Action

The antiviral mechanism of YKL-04-085 is distinct from the kinase inhibition pathway of its
predecessor, QL47. Studies have shown that both QL47 and YKL-04-085 are potent inhibitors
of viral translation.[1][2][4] This suggests that the compound targets a host-cell factor that is
crucial for the translation of viral proteins. The precise molecular target of this series of
compounds is currently under investigation, but it is clear that protein kinases are unlikely to be

the direct targets.[1]
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Caption: Proposed mechanism of action for YKL-04-085.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following are summaries of the key experimental protocols used in the evaluation of YKL-04-
085.

Dengue Virus Inhibition Assay

o Cell Culture: Huh-7 cells are seeded in 96-well plates and incubated overnight.
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o Compound Treatment: Cells are pre-treated with serial dilutions of YKL-04-085 for a
specified period.

 Virus Infection: The cells are then infected with DENV-2 (e.g., strain GVD) at a specific
multiplicity of infection (MOI).

 Incubation: The infection is allowed to proceed for 48-72 hours.

» Quantification: Viral replication is quantified by measuring the activity of a reporter gene
(e.g., Gaussia luciferase) present in the viral replicon. The 1C90 value is calculated as the
concentration of the compound that inhibits 90% of the viral reporter signal.

Cytotoxicity Assay (CC50 Determination)
o Cell Seeding: Huh-7 cells are seeded in 96-well plates.

o Compound Incubation: The cells are treated with a range of concentrations of YKL-04-085
for the same duration as the antiviral assay.

 Viability Assessment: Cell viability is measured using a commercially available assay, such
as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an
indicator of metabolically active cells.

o Data Analysis: The CC50 value, the concentration at which cell viability is reduced by 50%, is
determined from the dose-response curve.

Kinase Inhibition Assay (Active Site-Directed
Competition Binding)
e Assay Principle: This assay measures the ability of a test compound to displace a known,

active site-directed ligand from a panel of kinases.

e Procedure: YKL-04-085 was screened at a concentration of 10 uM against a panel of 468
kinases (KINOMEscan).

o Detection: The amount of kinase bound to an immobilized ligand is measured in the
presence and absence of the test compound. A reduction in binding indicates that the test
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compound interacts with the kinase's active site.

» Follow-up: For kinases showing significant binding (>80%), dose-response curves are
generated to determine the IC50 values.
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Caption: Workflow for the evaluation of YKL-04-085.
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Logical Progression of SAR

The SAR campaign for YKL-04-085 followed a logical progression from a known kinase
inhibitor to a selective antiviral agent. The key steps involved identifying the structural moieties

responsible for kinase binding and systematically modifying them to ablate this activity while
retaining the desired antiviral effect.

Starting Point: QL47
(BTK Inhibitor + Antiviral)

Hypothesis:
Kinase activity is separable
from antiviral activity.

Key Modification:
Remove quinoline nitrogen
(kinase hinge-binder)

Result: YKL-04-085

Property 1: Property 2:
No Kinase Inhibition Potent Antiviral Activity

Click to download full resolution via product page

Caption: Logical flow of the YKL-04-085 SAR study.

Conclusion
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The development of YKL-04-085 represents a successful example of a structure-based drug
design campaign that effectively uncoupled a desired therapeutic effect (antiviral activity) from
a potentially undesirable one (kinase inhibition).[1] The resulting compound, YKL-04-085,
demonstrates potent inhibition of DENV replication by targeting viral translation, exhibits a
favorable safety profile in vitro, and possesses pharmacokinetic properties that make it a
suitable candidate for further in vivo efficacy studies.[1] Future research will likely focus on the
precise identification of its molecular target and the evaluation of its efficacy in preclinical
models of viral diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structure—Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC
[pmc.ncbi.nlm.nih.gov]

2. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent
[pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [YKL-04-085 structure-activity relationship].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139154#ykl-04-085-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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